molecular formula C11H12BNO3 B3022766 (8-Methoxy-2-methylquinolin-5-YL)boronic acid CAS No. 1107064-35-6

(8-Methoxy-2-methylquinolin-5-YL)boronic acid

Cat. No.: B3022766
CAS No.: 1107064-35-6
M. Wt: 217.03 g/mol
InChI Key: HZFZKSYPDDTFQC-UHFFFAOYSA-N
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Description

“(8-Methoxy-2-methylquinolin-5-YL)boronic acid” is a chemical compound with the empirical formula C11H18BNO6 . It is a solid substance and is often used in research .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O.O.O.COc1ccc (B (O)O)c2ccc (C)nc12 . This indicates that the molecule contains a boronic acid group attached to a quinoline ring, which is further substituted with a methoxy group and a methyl group.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 271.07 g/mol .

Scientific Research Applications

Catalytic Formation of Ketones

A study by Wang et al. (2013) demonstrated the use of a rhodium complex for chelation-assisted C-O bond activation. This method involved the reaction of methyl quinoline-8-carboxylate and its derivatives with phenyl boronic acid, providing a pathway to synthesize drugs with an 8-benzoylquinoline core structure. This process is valuable for medicinal chemists for introducing ketone moieties into complex scaffolds, highlighting a significant application in drug synthesis.

Antitumor Activity in Hepatocellular Carcinoma

Li et al. (2021) investigated Quinoline-Indole-Schiff base derivatives, noting the fundamental role of the 8-methoxy-2-methylquinoline moiety in antitumor activity against hepatocellular carcinoma (HCC) [Li et al., 2021]. The introduction of bicyclic aromatic rings enhanced this effect. The study identified compound 10E, which induced autophagic cell death in liver cancer cells by targeting Nur77 to mitochondria, emphasizing its potential as a promising strategy for HCC therapy.

Selective Mono- and Diarylation of 8-Methylquinolines

Kumar et al. (2020) described a Rh(III)-catalyzed process for the selective mono-arylation and diarylation of 8-methylquinolines using organoboron reagents [Kumar et al., 2020]. This method is applicable for various aromatic compounds, including the arylation of 2-ethylpyridine and heteroarylation with thiophene-2-ylboronic acid. The study provides insights into the synthesis of complex organic compounds, showcasing an important application in organic chemistry.

Synthesis of Pyrrolo[4,3,2-de]quinolines

Research by Bałczewski et al. (1994) focused on the synthesis of Pyrrolo[4,3,2-de]quinolines from 5-acetamido-6-methoxy-4-methylquinoline [Bałczewski et al., 1994]. This work involved various chemical transformations, including oxidation, halogenation, nitration, and O-demethylation. The outcomes of this research contribute to the field of heterocyclic chemistry, illustrating the diverse applications of quinoline derivatives in synthesizing novel organic compounds.

Fluorescent pH-Sensing Properties

Chen et al. (2011) synthesized novel 8-hydroxyquinoline-substituted boron-dipyrromethene derivatives for pH-sensing applications [Chen et al., 2011]. These compounds exhibited OFF-ON-OFF type fluorescent responses to pH changes, making them suitable for sensing applications. This research highlights the role of quinoline derivatives in developing advanced materials for environmental and biological monitoring.

Safety and Hazards

“(8-Methoxy-2-methylquinolin-5-YL)boronic acid” is classified as Acute Tox. 4 Oral according to the GHS classification . The signal word for this substance is “Warning” and it has the hazard statement H302 . It is recommended to wear suitable protective clothing, gloves, and eye/face protection when handling this substance .

Future Directions

The future directions of “(8-Methoxy-2-methylquinolin-5-YL)boronic acid” would depend on the outcomes of ongoing research involving this compound. As it is used in research , it may find applications in the synthesis of other compounds or in the development of pharmaceuticals.

Properties

IUPAC Name

(8-methoxy-2-methylquinolin-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BNO3/c1-7-3-4-8-9(12(14)15)5-6-10(16-2)11(8)13-7/h3-6,14-15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFZKSYPDDTFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC(=NC2=C(C=C1)OC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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